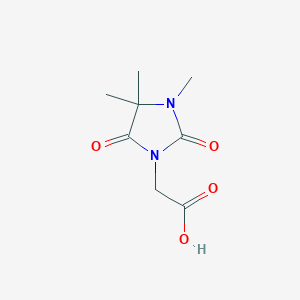
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- is a heterocyclic compound that features an imidazolidine ring. This compound is notable for its structural complexity and potential applications in various fields, including pharmaceuticals and organic synthesis. The imidazolidine ring is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazolidine ring. The reaction conditions often include the use of catalysts such as nickel or rhodium, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The imidazolidine ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.
科学的研究の応用
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The imidazolidine ring can form hydrogen bonds and other interactions with these targets, influencing their activity. The specific pathways involved depend on the biological context and the particular application of the compound.
類似化合物との比較
Similar Compounds
Imidazolidin-2-one: A related compound with a similar ring structure but different functional groups.
Benzimidazolidin-2-one: Another similar compound with a benzene ring fused to the imidazolidine ring.
Uniqueness
1-Imidazolidineacetic acid, 3,4,4-trimethyl-2,5-dioxo- is unique due to its specific substituents and the presence of the acetic acid moiety.
特性
IUPAC Name |
2-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(2)6(13)10(4-5(11)12)7(14)9(8)3/h4H2,1-3H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPMGJLLZQHGAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
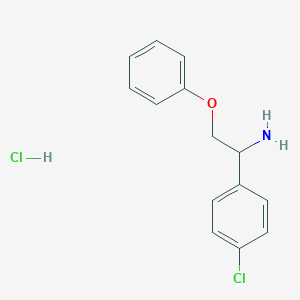
![2-[(4-Aminophenyl)thio]-N-(5-methylisoxazol-3-yl)-propanamide](/img/structure/B2410417.png)
![3-(benzenesulfonyl)-N-[1-(furan-2-yl)propan-2-yl]propanamide](/img/structure/B2410419.png)
![tert-butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate](/img/structure/B2410423.png)
![3-(3,4-dimethoxyphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2410425.png)
![2-[1-(Ethoxycarbonyl)piperidin-4-yl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2410426.png)
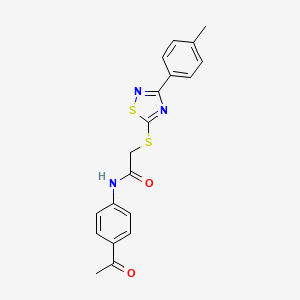
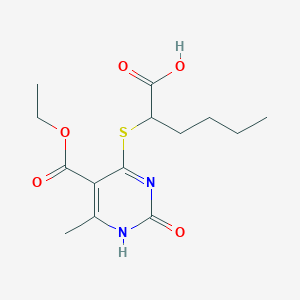
![4-(4,7,8-Trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzenesulfonamide](/img/structure/B2410430.png)
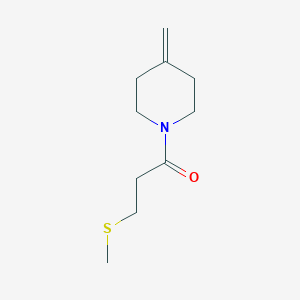
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2410436.png)
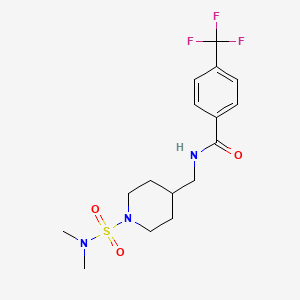
![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)
